N-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide
Description
N-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide (CAS: 931998-41-3) is a pyrazolo[1,5-a]pyrimidine derivative featuring a 4-methoxyphenyl substituent at the 6-position and an N-hydroxycarboximidamide group at the 3-position. Its molecular formula is inferred as C₁₄H₁₄N₆O₂ (molecular weight ~322.3 g/mol), derived from its core structure (C₇H₇N₅O, 177.16 g/mol; ) and substituent additions. This compound belongs to a class of heterocycles widely explored for medicinal applications, including enzyme inhibition and receptor modulation ().
Properties
Molecular Formula |
C14H13N5O2 |
|---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
N'-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide |
InChI |
InChI=1S/C14H13N5O2/c1-21-11-4-2-9(3-5-11)10-6-16-14-12(13(15)18-20)7-17-19(14)8-10/h2-8,20H,1H3,(H2,15,18) |
InChI Key |
PWAUHEWQNAZUMP-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)/C(=N/O)/N)N=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C(=NO)N)N=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide typically involves the condensation of 3-aminopyrazole with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like manganese dioxide or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involving nucleophilic or electrophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide in toluene at reflux temperature.
Reduction: Sodium borohydride in methanol under mild conditions.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Biological Activities
N-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide exhibits several notable biological activities:
- Antitumor Properties : The compound has shown promise in inhibiting tumor cell proliferation in various cancer models.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Hydroxyl and carboximidamide groups | Antitumor, anti-inflammatory |
| 6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-carboxylic acid | Lacks hydroxyl and imidamide groups | Antitumor properties |
| 7-Amino-pyrazolo[1,5-a]pyrimidine derivatives | Contains amino group instead of hydroxyl | Anti-inflammatory activity |
This table illustrates how the unique combination of functional groups in this compound may enhance its biological activity compared to similar compounds.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of this compound:
- Anticancer Studies : A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation pathways.
- Anti-inflammatory Mechanisms : Research showed that it inhibited the NF-kB signaling pathway in macrophages, leading to decreased production of pro-inflammatory cytokines.
- Antimicrobial Testing : In vitro tests indicated that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of N-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide involves its interaction with specific molecular targets, such as CDK2/cyclin A2 . This interaction leads to the inhibition of cell cycle progression and induction of apoptosis in cancer cells . The compound’s effects are mediated through the modulation of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Core Heterocyclic Scaffold
The pyrazolo[1,5-a]pyrimidine core distinguishes this compound from dihydro-pyrazole analogs (e.g., 4,5-dihydro-1H-pyrazole-1-carboximidamides in ).
Substituent Variations
Key structural analogs and their substituent effects are summarized below:
Key Observations :
Physicochemical Data
Enzyme Inhibition
- Cathepsin Inhibition : Pyrazolo[1,5-a]pyrimidine derivatives (e.g., N-butylcarboxamide 5a) inhibit cathepsin K (IC₅₀ ~25 µM) and B (IC₅₀ ~45 µM) (). The target’s N-hydroxy group may enhance metal-binding affinity, though experimental data is lacking.
- Structural Requirements : Bulky substituents (e.g., 4-methoxyphenyl) at the 6-position may hinder enzyme access compared to smaller groups (e.g., methyl).
Regioselectivity and Binding
- X-ray data () confirms the regioselectivity of 7-substituted analogs, suggesting similar precision in the target’s synthesis.
Biological Activity
N-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class, which is noted for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C14H13N5O2 and a molar mass of 283.29 g/mol. Its structure features a hydroxyl group at the nitrogen position, a methoxyphenyl substituent at the 6-position, and a carboximidamide functional group at the 3-position. This unique arrangement of functional groups is crucial for its biological activity and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C14H13N5O2 |
| Molar Mass | 283.29 g/mol |
| CAS Number | 1131604-89-1 |
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Activity : The compound has shown significant inhibitory effects on various cancer cell lines, including MDA-MB-231 (a triple-negative breast cancer cell line). It demonstrated a selective toxicity profile that spares normal cells while effectively targeting cancerous cells .
- Enzymatic Inhibition : Studies have highlighted its potential as an inhibitor of specific enzymes involved in cancer progression. For instance, it has been noted to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are critical in tumor metastasis .
- Anti-inflammatory Effects : The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The presence of the hydroxyl group may enhance its interaction with inflammatory mediators .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and disrupting cell cycle progression.
- Modulation of Signaling Pathways : It may interfere with critical signaling pathways associated with cancer cell survival and proliferation, such as the EGFR pathway .
- Antioxidant Activity : The hydroxyl group may contribute to antioxidant properties, reducing oxidative stress in cells and potentially preventing cancer initiation.
Case Studies and Research Findings
Research has provided various insights into the efficacy and safety profile of this compound:
- A study reported that the compound exhibited an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, indicating potent anticancer activity compared to conventional chemotherapeutic agents like 5-Fluorouracil (IC50 = 17.02 μM) .
- In vivo studies demonstrated that the compound did not show acute toxicity in animal models at concentrations up to 2000 mg/kg, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
